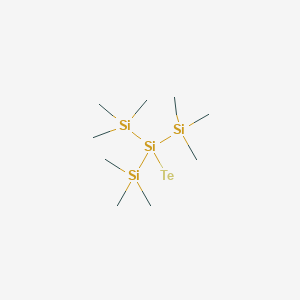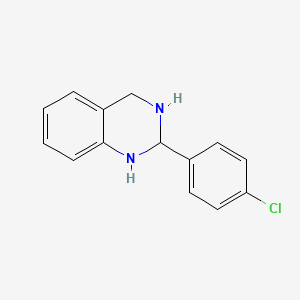
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazoline core with a 4-chlorophenyl substituent, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with substituted aldehydes or ketones under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, hydrazides, and aldehydes in a one-pot reaction .
Industrial Production Methods: Industrial production of this compound may utilize multi-step synthesis processes that ensure high yield and purity. These methods often involve the use of advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis .
Analyse Chemischer Reaktionen
Types of Reactions: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinazoline to its corresponding quinazoline derivative.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to therapeutic effects such as cancer cell inhibition .
Vergleich Mit ähnlichen Verbindungen
- Quinazolin-4(3H)-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-methoxyphenyl)-quinazoline
Comparison: Quinazoline, 2-(4-chlorophenyl)-1,2,3,4-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazoline derivatives, it exhibits enhanced inhibitory effects on certain enzymes and receptors, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
154220-98-1 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13ClN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-8,14,16-17H,9H2 |
InChI-Schlüssel |
BCHYIVDIHGVKHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)

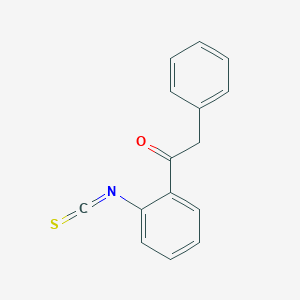


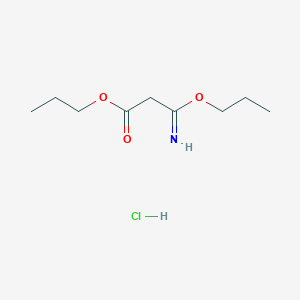
![1-Ethenyl-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14276976.png)
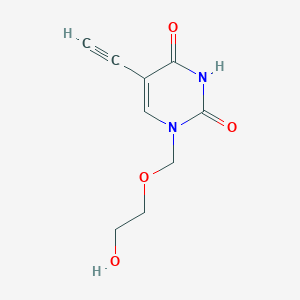
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)




